molecular formula C15H10ClF4NO2 B2422068 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide CAS No. 324772-07-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2422068
CAS No.: 324772-07-8
M. Wt: 347.69
InChI Key: VXXIASDMUMABHY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly for the development of novel antimalarial therapies. It belongs to the N-aryl acetamide structural class, which has been identified as a promising scaffold with potent activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . Phenotypic screening has revealed that this class of compounds inhibits the development of asexual blood-stage parasites . The core structure is characterized by a substituted phenyl ring connected to an acetamide group, and structure-activity relationship (SAR) studies indicate that modifications to the phenoxy ring, such as the introduction of a 2-fluoro substituent, are critical for optimizing biological activity and selectivity . The precise mechanism of action for this compound class involves targets critical to parasite development. Research on related N-aryl acetamides has identified mutations in the Plasmodium rhomboid protease 8 (ROM8) and the putative cation channel CSC1 in resistant parasite strains, suggesting these as potential molecular targets . This makes the compound a valuable chemical tool for probing the role of these proteins in parasite biology. Beyond asexual blood stages, compounds in this class have also demonstrated the ability to potently inhibit gametocyte and gamete development, thereby potentially blocking transmission of the parasite to mosquitoes . This multi-stage activity highlights its utility not only for curative treatment research but also for transmission-blocking strategies. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to further investigate its properties to advance the development of new antimalarial agents.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO2/c16-10-6-5-9(15(18,19)20)7-12(10)21-14(22)8-23-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXIASDMUMABHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(2-Fluorophenoxy)Acetamide

Two-Step Chloroacetylation and Nucleophilic Substitution

The most widely utilized method involves sequential acylation and nucleophilic aromatic substitution (SNAr), adapted from protocols for analogous arylacetamides.

Step 1: Formation of N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-Chloroacetamide

2-Chloro-5-(trifluoromethyl)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Sodium hydroxide (2% aqueous) neutralizes HCl byproducts, facilitating a 78–85% yield of the intermediate chloroacetamide. Critical parameters include:

  • Molar ratio : 1:1.1 (aniline:chloroacetyl chloride)
  • Temperature : 0–5°C during acyl chloride addition
  • Workup : Sequential extraction with potassium bisulfate, water, and brine, followed by sodium sulfate drying.
Step 2: Phenoxy Group Introduction via SNAr

The chloroacetamide intermediate undergoes substitution with 2-fluorophenol in acetone under reflux with potassium carbonate (K₂CO₃) as base. Key considerations:

  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity
  • Reaction time : 6–8 hours at 60–70°C
  • Yield : 65–72% after recrystallization from ethanol/water

Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the phenyl ring for SNAr, while K₂CO₃ deprotonates 2-fluorophenol to generate the phenoxide nucleophile. Steric hindrance from the ortho-chloro substituent necessitates prolonged heating.

Alternative Single-Step Coupling Strategy

A less common approach couples preformed 2-(2-fluorophenoxy)acetic acid with 2-chloro-5-(trifluoromethyl)aniline using carbodiimide activators:

  • Acid activation : 2-(2-Fluorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amide bond formation : Reaction with the aniline in dry DCM at 0°C, yielding 58–63% product.

Limitations : Lower yields compared to the two-step method, attributed to competing side reactions during acid chloride formation.

Optimization of Reaction Conditions

Solvent Effects on Substitution Efficiency

Comparative studies using the two-step method reveal solvent-dependent yields:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Acetone 20.7 72 6
DMF 36.7 68 5
DMSO 46.7 61 4
THF 7.5 54 8

Higher dielectric solvents (DMF, DMSO) accelerate substitution but may promote decomposition at elevated temperatures.

Base Selection for Phenoxide Generation

Screening of bases with 2-fluorophenol identified K₂CO₃ as optimal:

Base pKₐ Yield (%) Purity (%)
K₂CO₃ 10.3 72 98
NaHCO₃ 6.3 48 89
Triethylamine 10.75 65 94
DBU 11.9 70 82

Stronger bases (DBU) induce side reactions with the electron-deficient aryl chloride, reducing purity.

Analytical Characterization

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃) :

  • δ 4.67 (s, 2H, CH₂CO)
  • δ 6.92–7.89 (m, 6H, ArH)
  • δ 8.42 (br s, 1H, NH)

¹³C NMR (100 MHz, CDCl₃) :

  • δ 43.1 (CH₂CO)
  • δ 115.4–139.8 (ArC)
  • δ 168.3 (CO)

MS (ESI+) : m/z 377.08 [M+H]⁺ (calc. 377.06)

Physicochemical Data

Property Value
Melting Point 132–134°C
logP (calc.) 3.45
Solubility (H₂O) <0.1 mg/mL
Solubility (EtOH) 28 mg/mL

The elevated logP value reflects contributions from the trifluoromethyl and chloro groups, aligning with computational predictions.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The ortho-chloro and para-trifluoromethyl groups create steric congestion, necessitating:

  • Extended reaction times (8–10 hours) for complete substitution
  • Use of DMF to improve solubility of the intermediate

Purification Considerations

Silica gel chromatography (ethyl acetate/hexane 3:7) effectively separates unreacted aniline and phenolic byproducts. Recrystallization from ethanol/water (1:3) yields >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
  • 2-chloro-5-(trifluoromethyl)phenol
  • 2-fluorophenoxyacetic acid

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide is an organic compound notable for its diverse biological activities. Characterized by the presence of chloro, trifluoromethyl, and fluorophenoxy groups, it has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H10ClF4NO2
  • Molecular Weight : 324.77 g/mol
  • CAS Number : 324772-07-8

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, notably Thymidylate synthase , an enzyme crucial for DNA synthesis. Inhibition of this enzyme can disrupt DNA replication, affecting cell proliferation and potentially leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds inhibiting Thymidylate synthase can reduce tumor growth in various cancer models.
  • Antiviral Properties : Similar compounds have shown promise against viral infections, indicating potential antiviral applications .
  • Cell Proliferation Inhibition : Research indicates that the compound may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in cancer cell lines
AntiviralPotential activity against viral pathogens
Enzyme InhibitionTargeting Thymidylate synthase

Case Study 1: Anticancer Effects

In a study evaluating the anticancer properties of similar compounds, it was found that those targeting Thymidylate synthase significantly reduced the viability of breast cancer cells in vitro. The IC50 values indicated a strong correlation between compound concentration and cytotoxicity, suggesting that this compound could exhibit similar effects.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Reagents : 2-chloro-5-(trifluoromethyl)aniline and 2-fluorophenoxyacetic acid.
  • Conditions : The reaction is conducted using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)aniline with 2-(2-fluorophenoxy)acetic acid derivatives. Key steps include nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt. Reaction optimization requires precise control of temperature (60–80°C) and solvent choice (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical structural features should be validated?

  • Methodological Answer :

  • 1H/13C-NMR : Confirm the presence of trifluoromethyl (δ ~110–120 ppm in 13C), fluorophenoxy (δ ~6.5–7.5 ppm in 1H), and acetamide groups (δ ~2.1 ppm for CH3 in 1H).
  • LC-MS : Validate molecular weight (e.g., [M+H]+ = ~415) and purity (>97% via HPLC).
  • FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl and fluorophenoxy groups in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace trifluoromethyl with -CF2H or -CH3 to assess hydrophobicity/electron-withdrawing effects. Modify fluorophenoxy with Cl or Br to compare steric/electronic impacts.
  • Bioassays : Test analogs against HDAC8 (IC50 via fluorescence assays) or microbial targets (MIC via broth microdilution). Correlate substituent effects with activity using QSAR models .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. neuroprotective effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct parallel assays under standardized conditions (e.g., 0.1–100 µM range) to identify concentration-dependent dual effects.
  • Target Identification : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to HDAC8 (anticancer) or GABA receptors (neuroprotective). Cross-reference with transcriptomic data to identify downstream pathways .

Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to HDAC8 (PDB: 1T69) using AutoDock Vina. Prioritize residues (e.g., His142, Asp101) for hydrogen bonding with the acetamide group.
  • Validation : Synthesize site-directed mutants (e.g., His142Ala) and measure IC50 shifts via enzymatic assays. Confirm binding via ITC (isothermal titration calorimetry) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?

  • Methodological Answer :

  • Solubility : Reassess in multiple solvents (DMSO, PBS) using nephelometry. Compare with logP predictions (e.g., ClogP ~3.5).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH, 7 days) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of acetamide) .

Experimental Design for Mechanism Elucidation

Q. What in vitro and in vivo models are appropriate for studying this compound’s anticonvulsant potential?

  • Methodological Answer :

  • In Vitro : Use hippocampal slices to measure GABAergic transmission (patch-clamp).
  • In Vivo : Test in pentylenetetrazole (PTZ)-induced seizure models (rodents). Monitor EEG activity and behavioral seizure scores. Validate via co-administration with GABA antagonists .

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